Ethyl gallate

Description

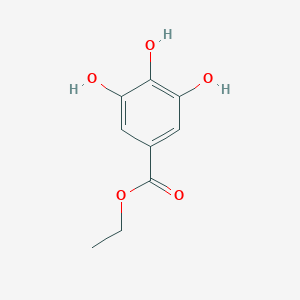

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O5/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4,10-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFPFQHQNJCMNBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2061195 | |

| Record name | Ethyl gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ethyl gallate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033836 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

831-61-8 | |

| Record name | Ethyl gallate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=831-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl gallate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000831618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL GALLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402626 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3,4,5-trihydroxy-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2061195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3,4,5-trihydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.462 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL GALLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/235I6UDD3L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl gallate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033836 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

160 - 162 °C | |

| Record name | Ethyl gallate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033836 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biological Activities and Mechanistic Studies of Ethyl Gallate

Antioxidant Properties and Oxidative Stress Modulation

Ethyl gallate is a well-documented antioxidant, contributing to the mitigation of oxidative stress through various mechanisms. nih.govresearchgate.net It is utilized as a food additive with the E number E313 to prevent oxidation. wikipedia.org

The antioxidant activity of this compound is multifaceted, involving direct and indirect actions against reactive oxygen species (ROS). It functions as a hydrogen donor, a metal chelator, and a general free radical scavenger. nih.gov In vitro studies have demonstrated its effectiveness in scavenging 1,1-Diphenyl-2-picrylhydrazyl (DPPH) radicals. nih.gov Furthermore, research suggests that its iron-chelating ability is more pronounced than its capacity for direct hydroxyl radical scavenging. nih.gov It has also been shown to be a scavenger of hydrogen peroxide. nih.gov

This compound plays a crucial role in protecting biological membranes from oxidative damage by inhibiting lipid peroxidation. In a study involving acetaminophen-induced acute liver injury in mice, administration of this compound significantly inhibited the elevation of lipid peroxidation. nih.gov This protective effect helps maintain the integrity of cellular structures that are susceptible to damage from oxidative stress.

Beyond direct scavenging, this compound enhances the body's own antioxidant defenses through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Treatment with this compound has been shown to result in the nuclear translocation of Nrf2. nih.gov This activation leads to an increased expression of Antioxidant Response Element (ARE)-dependent cytoprotective genes, such as γ-glutamylcysteine synthetase (γ-GCS) and NAD(P)H quinone dehydrogenase 1 (NQO1). nih.gov The activation of the Nrf2 pathway is a key mechanism by which this compound protects cells against oxidative stress-induced apoptosis. nih.gov

The antioxidant efficacy of this compound has been compared to other gallic acid esters. In a study comparing gallic acid, this compound, and lauryl gallate in an emulsion gel system, lauryl gallate exhibited higher antioxidant activity. nih.gov Another electrochemical study assessing the intensity of gallate radicals found the following sequence of activity: Gallic Acid ≥ iso-Propyl gallate > Propyl gallate > iso-Butyl gallate > Butyl gallate > iso-Pentyl gallate > Pentyl gallate. researchgate.net

Table 1: Comparative Antioxidant Activity of Gallates

| Compound | Relative Antioxidant Activity/Radical Intensity |

|---|---|

| Gallic Acid | Highest |

| iso-Propyl gallate | High |

| Propyl gallate | High |

| This compound | Moderate (Inferred) |

| Lauryl gallate | Higher than this compound in emulsion |

| Butyl gallate | Lower |

| Pentyl gallate | Lowest |

Anti-inflammatory Effects and Immunomodulation

This compound demonstrates significant anti-inflammatory properties by modulating the production of key signaling molecules involved in the inflammatory response. nih.govnih.gov

Research has shown that this compound can effectively suppress the secretion of several pro-inflammatory cytokines. In a study on dextran (B179266) sulfate (B86663) sodium (DSS)-induced ulcerative colitis in mice, oral administration of this compound considerably reduced the colonic tissue levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β). nih.gov Similarly, in a model of acetaminophen-induced liver injury, this compound administration inhibited the gene expression of nuclear factor κ B, TNF-α, and Interleukin-1. nih.gov

Table 2: Effect of this compound on Pro-inflammatory Cytokines

| Cytokine | Effect of this compound |

|---|---|

| TNF-α | Secretion significantly reduced nih.govnih.gov |

| IL-6 | Secretion significantly reduced nih.gov |

| IL-1β | Secretion significantly reduced nih.gov |

| IL-1α | No specific data found in the provided context |

| MCP-1 | No specific data found in the provided context |

Regulation of Cell Adhesion Molecules (CAMs) by this compound (e.g., VCAM-1, ICAM-1, E-selectin)

This compound has been shown to be a potent regulator of endothelial-leukocyte adhesion molecules, which are pivotal in the initiation and progression of inflammatory responses. Research using cultured human umbilical vein endothelial cells (HUVECs) has demonstrated that this compound can significantly suppress the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1), Intercellular Adhesion Molecule-1 (ICAM-1), and E-selectin. nih.gov Pretreatment of HUVECs with this compound at concentrations of 3 to 10 μmol/L effectively inhibited the cytokine-induced messenger RNA (mRNA) and cell-surface expression of these key adhesion molecules. nih.gov This suppression was observed in response to inflammatory stimuli such as interleukin-1α (IL-1α) and tumor necrosis factor-α (TNF-α). nih.gov The inhibition of these CAMs is a critical mechanism underlying the anti-inflammatory properties of this compound, as it directly interferes with the ability of leukocytes to adhere to the vascular endothelium, a crucial step in the inflammatory cascade. nih.gov

Modulation of Key Transcription Factors (e.g., AP-1, NF-κB) in Inflammatory Pathways

The regulatory effects of this compound on cell adhesion molecules are intrinsically linked to its ability to modulate key transcription factors that govern inflammatory gene expression. The primary target identified in this context is the nuclear factor-κB (NF-κB). nih.govahajournals.org Studies have shown that this compound inhibits the cytokine-induced activation of NF-κB in HUVECs. nih.gov Specifically, it prevents the nuclear translocation of the NF-κB p65 subunit, a critical step for its activation and subsequent binding to DNA to initiate the transcription of pro-inflammatory genes, including those for VCAM-1, ICAM-1, and E-selectin. nih.govahajournals.org Interestingly, this inhibition of p65 translocation occurs without affecting the degradation of the inhibitor protein I-κBα. nih.govahajournals.org

Beyond the vascular endothelium, this compound's influence on NF-κB is also evident in other models. In studies on human breast cancer cells, this compound was found to suppress NF-κB activation downstream of the PI3K/Akt signaling pathway. Furthermore, in a model of acetaminophen-induced acute liver injury, this compound administration inhibited the induction of NF-κB (p65 and p52) and other inflammatory markers.

Impact on Leukocyte Adhesion and Infiltration

By downregulating the expression of VCAM-1, ICAM-1, and E-selectin on the surface of endothelial cells, this compound directly reduces the adhesion of leukocytes. nih.gov This effect has been confirmed in vitro, where treatment with this compound led to a significant decrease in leukocyte adhesion to cytokine-stimulated HUVECs. nih.gov This mechanism is central to its anti-inflammatory potential, as the recruitment of leukocytes to a site of inflammation is a hallmark of the inflammatory process.

The impact of this compound on leukocyte infiltration is further supported by in vivo studies. In models of inflammatory bowel disease, which is characterized by significant leukocyte infiltration into the digestive system, this compound demonstrated a protective effect. nih.govnih.gov

Anti-colitogenic Effects in Inflammatory Bowel Disease Models

This compound has shown significant protective and preventive effects in experimental models of inflammatory bowel disease (IBD). nih.govnih.gov In studies utilizing dextran sulfate sodium (DSS) to induce ulcerative colitis in mice, oral administration of this compound considerably reduced the severity of the disease. nih.govnih.govnih.gov

Treated animals exhibited marked improvements in both macroscopic and microscopic clinical symptoms of colitis. nih.govnih.gov Key indicators of disease severity, such as the Disease Activity Index (DAI) score, body weight loss, and colon shortening, were significantly counteracted in mice receiving this compound compared to the DSS-only control group. nih.gov Mechanistically, this compound treatment led to a substantial reduction in the levels of key pro-inflammatory cytokines within the colonic tissue. nih.govnih.govnih.gov

Effect of this compound on Pro-inflammatory Cytokines in DSS-Induced Colitis

| Cytokine | Effect Observed | Source |

|---|---|---|

| Tumor Necrosis Factor-alpha (TNF-α) | Considerably reduced in colonic tissue | nih.govnih.govnih.gov |

| Interleukin-6 (IL-6) | Considerably reduced in colonic tissue | nih.govnih.govnih.gov |

| Interleukin-1beta (IL-1β) | Considerably reduced in colonic tissue | nih.govnih.govnih.gov |

| Interferon-gamma (IFN-γ) | Considerably reduced in colonic tissue | nih.govnih.govnih.gov |

Furthermore, this compound administration was associated with lower levels of myeloperoxidase (MPO), an enzyme indicative of neutrophil infiltration. nih.gov These findings highlight this compound's potential as an anti-inflammatory agent in the context of IBD. nih.govnih.gov

Anticancer and Chemopreventive Activities

This compound exhibits potent anticancer and chemopreventive properties, which have been demonstrated across a variety of cancer cell lines and in vivo models. Its anticancer effects are primarily mediated through the inhibition of cancer cell growth and the induction of programmed cell death (apoptosis).

Inhibition of Cancer Cell Proliferation and Viability

This compound has been shown to significantly inhibit the proliferation and viability of various cancer cells in a dose- and time-dependent manner. mdpi.comnih.gov In human breast cancer cell lines, both estrogen receptor-positive (MCF-7) and estrogen receptor-negative (MDA-MB-231), this compound markedly decreased cell proliferation. mdpi.comnih.gov The highly invasive MDA-MB-231 cells were found to be particularly sensitive to the compound. nih.gov Similarly, studies on human oral squamous carcinoma (KB) cells demonstrated dose-dependent cytotoxicity. ahajournals.orgdoaj.org Research on esophageal cancer has also shown that this compound can suppress both anchorage-dependent and -independent cell growth.

The efficacy of this compound in inhibiting cancer cell proliferation is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of cell growth.

IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Treatment Duration | Source |

|---|---|---|---|---|

| MDA-MB-231 | Breast Cancer (ER-) | 6.55 µg/ml | 24 hours | mdpi.com |

| MDA-MB-231 | Breast Cancer (ER-) | 2.95 µg/ml | 48 hours | mdpi.com |

| MCF-7 | Breast Cancer (ER+) | 16.88 µg/ml | 24 hours | mdpi.com |

| MCF-7 | Breast Cancer (ER+) | 9.40 µg/ml | 48 hours | mdpi.com |

| KB | Oral Squamous Carcinoma | 30 µg/mL | Not specified | ahajournals.orgdoaj.org |

Induction of Apoptosis in Various Cancer Cell Lines

A key mechanism underlying the anticancer activity of this compound is its ability to induce apoptosis, or programmed cell death, in malignant cells. nih.govahajournals.orgnih.govresearchgate.net This pro-apoptotic effect has been observed in multiple cancer types, including leukemia, oral, breast, and esophageal cancers. nih.govnih.govresearchgate.net

In the human promyelocytic leukemia cell line (HL-60), this compound was found to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.govresearchgate.net This was evidenced by the release of cytochrome c, the activation of caspases-8, -9, and -3, and the upregulation of the pro-apoptotic protein Bax. nih.govresearchgate.net Similarly, in human oral squamous carcinoma (KB) cells, this compound treatment led to apoptosis, which was associated with mitochondrial membrane potential loss and DNA damage. ahajournals.orgdoaj.org

In breast cancer cells, the apoptotic effect of this compound is linked to the modulation of the PI3K/Akt signaling pathway and its downstream targets, including the Bcl-2 family of proteins. nih.gov In esophageal cancer models, this compound stimulated cellular apoptosis through the activation of caspases 3 and 7 and the inhibition of the anti-apoptotic protein BCL2.

Suppression of Cancer Cell Invasion and Metastasis

Metastasis, the spread of cancer cells from the primary tumor to distant organs, is a major cause of cancer-related mortality and involves a complex series of events including cell invasion, motility, and adhesion. spandidos-publications.com this compound has demonstrated significant potential in suppressing the invasive and metastatic capabilities of cancer cells. spandidos-publications.comnih.gov

In studies using highly invasive human breast cancer cells (MDA-MB-231), this compound was found to significantly decrease their metastatic potential. spandidos-publications.comnih.gov This anti-metastatic effect is achieved through the inhibition of several key processes required for cancer cell dissemination. nih.gov

Matrix metalloproteinases (MMPs) are a family of enzymes that degrade components of the extracellular matrix (ECM), a critical step for tumor invasion and metastasis. spandidos-publications.comnih.gov MMP-2 and MMP-9, in particular, are strongly implicated in cancer progression. nih.gov this compound has been shown to effectively regulate these enzymes. spandidos-publications.comnih.gov

Treatment of highly invasive MDA-MB-231 breast cancer cells with this compound resulted in a decrease in the activity of both MMP-2 and MMP-9. spandidos-publications.comnih.gov This inhibition was achieved by downregulating the mRNA expression levels of these enzymes. spandidos-publications.comspandidos-publications.comnih.gov By reducing the expression and activity of MMP-2 and MMP-9, this compound compromises the ability of cancer cells to break down the ECM, thereby hindering their invasive capacity. spandidos-publications.comspandidos-publications.com

The process of metastasis requires cancer cells to detach from the primary tumor, move through the surrounding tissue, and adhere to new sites. spandidos-publications.com this compound has been shown to directly interfere with these processes. nih.gov In vitro studies have demonstrated that this compound inhibits the motility, adhesion, and invasion of MDA-MB-231 breast cancer cells. nih.gov The compound significantly suppressed the ability of these cells to adhere to Matrigel, a substance that mimics the extracellular matrix. spandidos-publications.comresearchgate.net Furthermore, this compound was effective in inhibiting the migration and invasion of these cancer cells through a polyethylene (B3416737) terephthalate (B1205515) membrane in Transwell assays. spandidos-publications.comnih.gov

| Process | Effect of this compound | Assay Method |

|---|---|---|

| Adhesion | Significantly suppressed. spandidos-publications.comnih.gov | Cell adhesion to Matrigel. spandidos-publications.com |

| Migration | Significantly inhibited. spandidos-publications.comnih.gov | Transwell migration assay. spandidos-publications.comnih.gov |

| Invasion | Significantly inhibited. spandidos-publications.comnih.govnih.gov | Transwell invasion assay. spandidos-publications.comnih.gov |

Modulation of Signaling Pathways in Cancer (e.g., PI3K/Akt, NF-κB)

The anticancer effects of this compound are underpinned by its ability to modulate critical intracellular signaling pathways that control cell growth, survival, and invasion. spandidos-publications.comnih.gov Two of the most important pathways targeted by this compound are the PI3K/Akt and NF-κB signaling cascades. spandidos-publications.com

In human breast cancer cells, this compound has been shown to suppress proliferation and invasion by modulating the PI3K/Akt pathway. spandidos-publications.comnih.gov Treatment with the compound led to a decrease in the activation of both PI3K/Akt and nuclear factor-κB (NF-κB). spandidos-publications.comnih.gov Specifically, this compound significantly reduced the phosphorylation of Akt, a key downstream effector of PI3K, without affecting the total amount of Akt protein. spandidos-publications.comspandidos-publications.com

NF-κB is a transcription factor that plays a major role in regulating the expression of genes involved in inflammation, cell survival, and metastasis, including MMP-9. spandidos-publications.comspandidos-publications.com this compound treatment was found to decrease the activity of NF-κB in MDA-MB-231 cells. spandidos-publications.com The inhibition of the PI3K/Akt and NF-κB pathways by this compound is believed to be a central mechanism that contributes to its downstream effects, including the downregulation of the Bcl-2/Bax ratio and the reduced mRNA expression of MMP-2 and MMP-9. spandidos-publications.comnih.govspandidos-publications.com

Chemopreventive Efficacy in Carcinogenesis Models (e.g., Oral Carcinogenesis)

This compound has demonstrated significant chemopreventive properties in various carcinogenesis models, particularly in oral cancer. researchgate.netnih.gov Research indicates that this phenolic compound can inhibit the progression of squamous cell carcinoma by reducing tumor burden. researchgate.netnih.gov In studies using animal models with chemically induced tongue carcinogenesis, administration of this compound led to the inhibition of tumor development. researchgate.netnih.gov The underlying mechanisms for this anticancer activity involve the induction of apoptosis (programmed cell death) and leveraging its antioxidant capabilities. researchgate.netnih.gov Phenolic compounds like this compound are known to exert anticancer effects through various mechanisms, including arresting the cell cycle, inducing apoptosis, suppressing angiogenesis (the formation of new blood vessels), and reversing multidrug resistance. researchgate.net Specifically, in oral cancer cells, related gallate compounds like epigallocatechin-3-gallate (EGCG) have been shown to trigger mitochondrial damage, leading to a cycle of increasing reactive oxygen species (ROS) that culminates in apoptosis. sciencealert.com This process appears to selectively affect cancer cells while leaving normal cells unharmed.

Synergistic Effects of this compound in Combination Chemotherapy

This compound and its related compounds have been shown to work synergistically with conventional chemotherapeutic drugs, enhancing their anticancer effects. frontiersin.orgresearchgate.net This combination can lead to increased growth inhibition of cancer cells and a higher rate of apoptosis compared to using either agent alone. nih.gov For instance, the combination of EGCG with platinum-based drugs like cisplatin (B142131) or carboplatin (B1684641) has been found to synergistically induce cytotoxic effects in various cancer cell lines, including non-small-cell lung cancer and esophageal cancer. nih.govnih.govsemanticscholar.orgelsevierpure.com

The mechanism behind this synergy often involves the modulation of key cellular signaling pathways. For example, EGCG can enhance the efficacy of cisplatin by regulating pathways such as NF-κB and Akt/mTOR, which are crucial for cell survival. frontiersin.orgnih.gov By inhibiting these survival pathways, this compound sensitizes cancer cells to the DNA-damaging effects of cisplatin. frontiersin.org This combined approach may help overcome cisplatin resistance, a common challenge in cancer therapy, and could allow for the use of lower drug concentrations, potentially reducing toxicity and side effects. semanticscholar.orgelsevierpure.commdpi.com

Antimicrobial Activities

This compound exhibits notable antimicrobial properties against a range of pathogenic microorganisms.

Antibacterial Spectrum of this compound (Gram-positive and Gram-negative bacteria)

This compound displays broad-spectrum antibacterial activity, effective against both Gram-positive and Gram-negative bacteria. nih.govuonbi.ac.ke However, studies consistently show that Gram-positive bacteria are generally more sensitive to this compound than Gram-negative bacteria. nih.govmdpi.com This difference in susceptibility is often attributed to the complex outer membrane of Gram-negative organisms, which can restrict the entry of antimicrobial compounds. uonbi.ac.ke this compound has demonstrated strong inhibitory activity against pathogens such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Shigella dysenteriae. nih.govuonbi.ac.ke

The following interactive table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various bacteria, indicating its potency.

| Bacterial Strain | Type | MIC (µg/mL) | Source |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive | 240 | nih.gov |

| Staphylococcus albus | Gram-positive | 240 | nih.gov |

| Shigella dysenteriae | Gram-negative | 240 | nih.gov |

| Escherichia coli | Gram-negative | 240 | nih.gov |

| Salmonella typhimurium | Gram-negative | 240 | nih.gov |

Mechanisms of Antibacterial Action

The antibacterial mechanism of this compound and other alkyl gallates is multifaceted. A primary mode of action is the disruption of the bacterial cell membrane's integrity. whiterose.ac.uknih.gov This damage to the cell wall allows the compound to permeate into the cell, where it can interact with intracellular targets like DNA. whiterose.ac.uk Furthermore, alkyl gallates can interfere with the bacterial respiratory electron transport chain, leading to the generation of toxic reactive oxygen species (ROS) and subsequent oxidative stress, which ultimately causes cell death. whiterose.ac.uknih.gov Another significant mechanism is the inhibition of biofilm formation, which is a key factor in bacterial resistance and virulence. nih.govresearchgate.net this compound has been shown to reduce the expression of genes involved in biofilm production in bacteria such as Streptococcus mutans. nih.gov

Synergistic Effects with Conventional Antibiotics, particularly against Multidrug-Resistant Strains (e.g., MRSA)

This compound has demonstrated a powerful synergistic effect when combined with conventional antibiotics, especially in combating multidrug-resistant (MDR) bacteria like methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netnih.govimrpress.com Sub-inhibitory concentrations of this compound can significantly enhance the activity of antibiotics such as tetracycline (B611298), mupirocin, and fusidic acid against both MRSA and methicillin-sensitive Staphylococcus aureus (MSSA). nih.govimrpress.com This synergy can reduce the minimum inhibitory concentrations (MICs) of these antibiotics by as much as four-fold. nih.govimrpress.com The combination of this compound and tetracycline has also been shown to be highly effective in inhibiting biofilm formation, a critical aspect of chronic infections caused by S. aureus. benthamdirect.com These findings suggest that this compound can act as an adjuvant, potentially restoring the efficacy of older antibiotics against resistant strains and providing new therapeutic strategies for treating MRSA infections. nih.govimrpress.com

Modulation of Mutant Selection Window (MSW) and Mutant Prevention Concentration (MPC)

A key strategy in preventing the development of antibiotic resistance is to minimize the mutant selection window (MSW). The MSW is the concentration range between the MIC and the mutant prevention concentration (MPC), where the selection of resistant bacterial mutants is most likely to occur. eurekaselect.comfrontiersin.org The MPC is defined as the lowest antibiotic concentration that prevents the growth of any single-step resistant mutants within a large bacterial population. frontiersin.orgresearchgate.net Research has shown that this compound can effectively close the MSW for antibiotics like tetracycline and fusidic acid against MRSA. researchgate.neteurekaselect.com The addition of this compound at a concentration of 1024 μg/ml was found to make the MIC equal to the MPC, thereby closing the window where resistant mutants could be selected. researchgate.neteurekaselect.com This modulation of the MSW and MPC suggests that combining this compound with conventional antibiotics could be a valuable strategy to delay or prevent the emergence of drug resistance. researchgate.neteurekaselect.com

Antifungal Activity and Efficacy against Specific Fungal Pathogens

Furthermore, the broader class of alkyl gallates, to which this compound belongs, has shown significant antifungal capabilities. Studies on other alkyl gallates, such as decyl gallate, have reported potent activity against a range of pathogenic fungi, including species of Candida, Cryptococcus, and Paracoccidioides. nih.gov While these findings point to the potential of the alkyl gallate chemical scaffold in antifungal research, specific minimum inhibitory concentration (MIC) values and mechanistic data for this compound itself remain less characterized in comparison.

In contrast, the antibacterial activity of this compound is more clearly documented. It has been shown to inhibit the growth of several bacteria, including Shigella dysenteriae, Escherichia coli, Salmonella typhimurium, and Staphylococcus aureus, with a reported minimum inhibitory concentration (MIC) of 240 µg/mL. researchgate.net Additionally, this compound has been investigated for its ability to inhibit biofilm formation by pathogens like Streptococcus mutans. nih.gov

Neuroprotective Potential and Neurological Applications

This compound has emerged as a compound of significant interest for its potential neuroprotective effects, with research pointing to its efficacy in mitigating neuronal damage through various mechanisms.

This compound demonstrates a marked ability to protect neurons from injury induced by oxidative stress. In vitro studies using PC12 cells, a common model for neuronal cells, have shown that this compound effectively counteracts the neurotoxicity caused by hydrogen peroxide (H₂O₂), a potent reactive oxygen species (ROS). nih.gov This protective effect is linked to its capacity to reduce intracellular ROS levels. nih.gov The underlying mechanism for this antioxidant defense involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.gov Activation of Nrf2 is a critical cellular defense mechanism that regulates the expression of numerous antioxidant and cytoprotective genes. nih.gov

In vivo research corroborates these findings. In a rat model of diabetes-induced Alzheimer's disease-like cognitive decline, which is associated with heightened oxidative stress in the brain, treatment with this compound effectively restored the levels of key endogenous antioxidant enzymes. researchgate.net The administration of this compound led to a significant recovery in the brain levels of glutathione (B108866) (GSH), superoxide (B77818) dismutase (SOD), and catalase (CAT), while concurrently decreasing the levels of malondialdehyde (MDA), a key indicator of lipid peroxidation and oxidative damage. researchgate.net

| Biochemical Marker | Function/Indication | Effect of this compound Treatment | Reference |

|---|---|---|---|

| Glutathione (GSH) | Major endogenous antioxidant | Restored reduced levels | researchgate.net |

| Superoxide Dismutase (SOD) | Antioxidant enzyme | Restored reduced levels | researchgate.net |

| Catalase (CAT) | Antioxidant enzyme | Restored reduced levels | researchgate.net |

| Malondialdehyde (MDA) | Marker of lipid peroxidation | Reduced elevated levels | researchgate.net |

The neuroprotective effects of this compound extend to the preservation of mitochondrial integrity and function in neuronal cells under oxidative stress. Mitochondria are particularly vulnerable to oxidative damage, and their dysfunction is a key step in the pathway to apoptosis, or programmed cell death.

Pretreatment with this compound has been shown to attenuate H₂O₂-induced mitochondrial dysfunction in PC12 cells. nih.gov This protective action is evidenced by its ability to stabilize the mitochondrial membrane potential (MMP), a critical factor for mitochondrial health. nih.gov Furthermore, this compound modulates the expression of key proteins involved in the apoptotic cascade. It decreases the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 and inhibits the release of cytochrome c from the mitochondria into the cytoplasm—a crucial step in initiating apoptosis. nih.gov Consequently, this compound reduces the activation of caspase-9 and caspase-3, which are executor enzymes of the apoptotic pathway, and limits the cleavage of PARP, a substrate of activated caspases. nih.gov This modulation of mitochondrial apoptotic pathways is also linked to the activation of the Nrf2 signaling pathway. nih.gov

| Mitochondrial/Apoptotic Marker | Role in Cell Function | Observed Effect of this compound | Reference |

|---|---|---|---|

| Mitochondrial Membrane Potential (MMP) | Indicator of mitochondrial health | Attenuated depletion | nih.gov |

| Bax/Bcl-2 Ratio | Regulator of apoptosis (higher ratio is pro-apoptotic) | Decreased | nih.gov |

| Cytochrome c Release | Initiator of the intrinsic apoptotic pathway | Decreased | nih.gov |

| Caspase-9/-3 Activation | Executor enzymes of apoptosis | Decreased | nih.gov |

| PARP Cleavage | Hallmark of apoptosis | Decreased | nih.gov |

While this compound is recognized for its general anti-inflammatory properties, specific research detailing its direct impact on neuroinflammatory processes involving glial cells like microglia and astrocytes, or its effect on the production of specific pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α within the central nervous system, is not extensively covered in the available scientific literature. Neuroinflammation is a critical component in the pathology of many neurodegenerative diseases, primarily mediated by the activation of these glial cells. nih.govnih.gov Although related compounds like gallic acid have been studied for their ability to modify microglial polarization, a clear, detailed mechanism for this compound in the context of neuroinflammation has yet to be fully elucidated. mdpi.com

There is a lack of direct scientific evidence from in vivo studies investigating the therapeutic potential of this compound in animal models of ischaemic cerebral stroke, such as the middle cerebral artery occlusion (MCAO) model. While related polyphenolic compounds, including epigallocatechin gallate (EGCG) and the parent compound gallic acid, have been evaluated for their neuroprotective effects in stroke models, similar research focused specifically on this compound has not been identified in the searched literature. nih.govmdpi.com Therefore, its potential role in mitigating the neuronal damage associated with cerebral ischemia remains an area for future investigation.

This compound has shown promise in preclinical models of neurodegenerative conditions, particularly in phenotypes resembling Alzheimer's disease. A study on a rat model of type 2 diabetes, which induces an Alzheimer's disease-like phenotype characterized by cognitive deficits, demonstrated the therapeutic potential of this compound. researchgate.net

In this model, diabetic rats exhibited significant impairments in learning and memory, as evaluated by the Morris water maze test. researchgate.net Treatment with this compound resulted in a substantial improvement in their cognitive performance. researchgate.net The neuroprotective effects were attributed to a dual mechanism of action. Firstly, as detailed previously, this compound mitigated the severe oxidative stress in the brain. Secondly, the study suggested that this compound may augment cholinergic signaling through the activation of the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR), a receptor densely distributed in brain regions critical for cognition and known to have neuroprotective functions. researchgate.net The beneficial effects of this compound on both behavioral and biochemical parameters were diminished when co-administered with an α7nAChR antagonist, supporting the involvement of this receptor in its mechanism of action. researchgate.net These findings suggest that this compound could be a valuable candidate for addressing cognitive impairments associated with neurodegenerative conditions that have an underlying component of oxidative stress and cholinergic dysfunction. researchgate.net

Cardiovascular System Modulation

This compound has demonstrated significant modulatory effects on the cardiovascular system, particularly in the contexts of atherosclerosis and septic shock. Research has highlighted its potential to mitigate the development of atherosclerotic plaques and to correct hemodynamic instability in sepsis models. These activities are attributed to its influence on lipid metabolism, cellular cholesterol transport, and vascular tone.

Anti-atherosclerotic Effects

This compound exhibits several anti-atherosclerotic properties by intervening in key pathological processes of atherosclerosis, including the accumulation of lipids in the vasculature, the efflux of cholesterol from cells, and the formation of macrophage-derived foam cells. researchgate.netnih.govnih.gov

Studies in various experimental models have shown that this compound can effectively reduce the buildup of lipids within blood vessel walls and diminish the size of atherosclerotic plaques. researchgate.netnih.gov In vivo experiments using zebrafish revealed that treatment with this compound led to a reduction in vascular lipid accumulation. researchgate.net More detailed investigations in apolipoprotein E-deficient (apoE⁻/⁻) mice, a common model for atherosclerosis, provided substantial evidence of this effect. After six weeks of treatment, these mice showed a 70% reduction in plaque lesions and a 42% decrease in monocyte infiltration into the artery wall. researchgate.net These findings suggest that this compound impedes the early development of atherosclerosis by limiting the lipid and macrophage content of plaques. researchgate.netnih.gov

Table 1: Effects of this compound on Atherosclerotic Plaque in apoE⁻/⁻ Mice

| Parameter | Observation | Source |

|---|---|---|

| Plaque Lesion Reduction | 70% decrease | researchgate.net |

| Monocyte Infiltration | 42% decrease | researchgate.net |

| Treatment Duration | 6 weeks | researchgate.net |

The formation of foam cells, which are macrophages laden with cholesterol, is a hallmark of the early stages of atherosclerosis. researchgate.net this compound has been shown to significantly inhibit this process. researchgate.netnih.gov By reducing the net accumulation of lipids from oxidized low-density lipoprotein (ox-LDL) in macrophages, this compound prevents their transformation into foam cells. researchgate.netnih.gov The underlying mechanism involves the regulation of key scavenger receptors and transporters on the macrophage surface. nih.gov Research indicates that this compound may inhibit foam cell formation by downregulating the expression of scavenger receptors SR-A1 and CD36, which are responsible for the uptake of ox-LDL. nih.gov Simultaneously, it may increase the expression of SR-B1 and the ATP-binding cassette (ABC) transporters ABCG1 and PPARγ, which facilitate cholesterol efflux. nih.gov This dual action of limiting lipid uptake and promoting its removal effectively suppresses the formation of foam cells. researchgate.netnih.gov

Table 2: Mechanistic Actions of this compound on Macrophage Foam Cell Formation

| Molecular Target | Effect of this compound | Functional Outcome | Source |

|---|---|---|---|

| SR-A1 Expression | Reduction | Decreased ox-LDL uptake | nih.gov |

| CD36 Expression | Reduction | Decreased ox-LDL uptake | nih.gov |

| SR-B1 Expression | Increase | Enhanced cholesterol efflux | nih.gov |

| ABCG1 Expression | Increase | Enhanced cholesterol efflux | nih.gov |

| PPARγ Expression | Increase | Enhanced cholesterol efflux | nih.gov |

Hemodynamic Effects in Septic Shock Models

Septic shock is a life-threatening condition characterized by persistent hypotension and organ dysfunction due to a dysregulated host response to infection. medscape.com this compound has been investigated for its potential to counteract the severe cardiovascular collapse seen in this condition. nih.gov

In a canine model of septic shock induced by Escherichia coli, this compound demonstrated the ability to reverse the profound hypotension that develops during this condition. nih.gov As an antioxidant, this compound was identified for its capacity to inhibit vasodilation induced by lysozyme-S, a mediator in sepsis that acts via hydrogen peroxide signaling. nih.gov By scavenging hydrogen peroxide, this compound was able to attenuate the associated cardiovascular dysfunction. nih.gov Its administration in the septic shock model led to a reversal of hypotension, indicating its potential to improve mean arterial pressure and mitigate the hemodynamic deterioration characteristic of septic shock. nih.gov

Comparison with Conventional Vasopressors (e.g., Norepinephrine)

In the context of treating cardiovascular collapse in septic shock, this compound has been compared to the conventional vasopressor, norepinephrine (B1679862). nih.gov In a canine model of Pseudomonas aeruginosa sepsis, both this compound and norepinephrine were effective in improving mean arterial pressure and stroke work to similar extents. nih.gov However, notable differences in their physiological effects were observed.

A study investigating both early and late treatment protocols in this sepsis model found that this compound administration, particularly in the late treatment phase, resulted in a lower heart rate and a greater urine output when compared to norepinephrine. nih.gov These findings suggest that while both agents can restore blood pressure, this compound may have additional effects on heart rate and renal function that differ from traditional vasopressors. nih.gov This has led to the proposition that phenolic antioxidants like this compound, which may act by inhibiting hydrogen peroxide signaling, could represent an alternative class of vasopressors for use in septic shock. nih.gov

| Parameter | This compound Effect (vs. Norepinephrine) | Reference |

|---|---|---|

| Mean Arterial Pressure | Similar improvement | nih.gov |

| Stroke Work | Similar improvement | nih.gov |

| Heart Rate (Late Treatment) | Lower | nih.gov |

| Urine Output (Late Treatment) | Greater | nih.gov |

Impact on Myocardial Injury Markers (e.g., Troponin T)

Myocardial injury is a critical concern in conditions like septic shock. The impact of this compound on markers of cardiac damage has been evaluated, with a particular focus on troponin T. In a comparative study with norepinephrine in a canine model of septic shock, the use of this compound was associated with a lower level of serum troponin T. nih.gov This finding suggests that this compound may exert a protective effect on the myocardium, reducing the extent of cardiac injury during sepsis. nih.gov

Regulation of Endothelial Function and Vascular Integrity

This compound has demonstrated activities that support endothelial function and vascular integrity, primarily through its anti-inflammatory and antioxidant mechanisms. Research in experimental models of atherosclerosis has shown that this compound can prevent vascular lipid accumulation. researchgate.net In apoE-deficient mice, treatment with this compound reduced plaque lesions and decreased the infiltration of monocytes into the artery wall. researchgate.net

The integrity of the vascular endothelium is often compromised by inflammatory processes, including the adhesion of leukocytes. This compound has been shown to significantly attenuate the lipopolysaccharide (LPS)-induced expression of intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1) at both the protein and mRNA levels. researchgate.net Functionally, this translates to an inhibition of neutrophil adhesion to the activated endothelium. researchgate.net

Furthermore, this compound influences the production of nitric oxide (NO), a key regulator of vascular tone. It has been found to inhibit NO production and the expression of inducible nitric oxide synthase (iNOS) in macrophages stimulated by LPS. biomolther.org While endothelial NO synthase (eNOS) is crucial for maintaining vascular health, the overproduction of NO by iNOS during inflammation can contribute to vascular damage. The antioxidant properties of this compound, such as its ability to scavenge hydrogen peroxide, also contribute to protecting the endothelium from oxidative stress-induced injury. nih.gov

Metabolic Regulation and Anti-Diabetic/Anti-Obesity Effects

This compound has been identified as a compound with significant potential in metabolic regulation, exhibiting both anti-diabetic and anti-obesity effects through its influence on glucose metabolism and adipogenesis. biomolther.org

Modulation of Glucose Uptake and Adipogenesis

Studies utilizing 3T3-L1 cells, a common model for studying adipocytes, have shown that this compound stimulates glucose uptake. biomolther.org Concurrently, it has been observed to inhibit adipogenesis, the process by which pre-adipocytes differentiate into mature fat cells. researchgate.netbiomolther.org This dual action of enhancing glucose utilization while suppressing the formation of new fat cells highlights its potential as a therapeutic agent for conditions characterized by dysregulated glucose and lipid metabolism. biomolther.org

Targeting Key Metabolic Pathways (e.g., AMPK Activation)

A central mechanism underlying the metabolic effects of this compound is its ability to activate AMP-activated protein kinase (AMPK). biomolther.org AMPK is a critical cellular energy sensor that, when activated, switches on catabolic pathways to generate ATP while switching off anabolic pathways that consume ATP. The activation of AMPK by this compound is a key step that leads to increased glucose uptake in adipocytes. biomolther.org This finding positions this compound among a class of natural compounds that can modulate this master regulator of cellular metabolism. researchgate.netbiomolther.org

Interaction with Peroxisome Proliferator-Activated Receptor gamma (PPARγ)

In addition to its effects on AMPK, this compound also interacts directly with Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that is a master regulator of adipogenesis. biomolther.org Research has identified this compound as a PPARγ antagonist. researchgate.netbiomolther.org By antagonizing PPARγ, this compound can suppress the differentiation of pre-adipocytes into mature adipocytes. biomolther.org The dual-targeting ability of this compound—activating AMPK and antagonizing PPARγ—provides a multi-faceted approach to combating metabolic disorders like diabetes and obesity. researchgate.netbiomolther.org

| Activity | Mechanism/Target | Observed Effect | Reference |

|---|---|---|---|

| Anti-Diabetic | AMPK Activation | Stimulated glucose uptake | biomolther.org |

| Anti-Obesity | PPARγ Antagonism | Inhibited adipogenesis | researchgate.netbiomolther.org |

Inhibition of Protein Tyrosine Phosphatase Non-Receptor Type 6 (PTPN6)

This compound has been identified as a selective inhibitor of Protein Tyrosine Phosphatase Non-Receptor Type 6 (PTPN6), also known as SHP-1. nih.govnih.gov In a screening of a library containing 1033 natural products, this compound emerged as the most selective inhibitor of PTPN6. nih.gov Kinetic studies have characterized its inhibitory action, revealing it to be a mixed inhibitor. nih.gov The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) have been determined, quantifying its potency against this specific phosphatase. nih.govnih.gov

| Parameter | Value | Reference |

| Target Enzyme | Protein Tyrosine Phosphatase Non-Receptor Type 6 (PTPN6/SHP-1) | nih.govnih.gov |

| Inhibition Type | Mixed Inhibitor | nih.gov |

| Inhibition Constant (Ki) | 3.4 μM | nih.govnih.gov |

Dermatological and Wound Healing Applications

This compound demonstrates significant potential in dermatological applications, particularly in the promotion of wound healing. bohrium.comnih.govresearchgate.net Its efficacy is attributed to a combination of antioxidant, antimicrobial, and anti-inflammatory properties that collectively accelerate the natural repair process of the skin. bohrium.comnih.gov

Research has shown that this compound significantly accelerates the closure of skin wounds. bohrium.comnih.gov In animal models, topical application of a 1% this compound ointment resulted in a remarkably high rate of wound contraction. nih.govresearchgate.net By the 15th day after wounding, the treated group exhibited a contraction rate of 98.72 ± 0.41%. nih.govresearchgate.net Furthermore, the treatment led to an elevated tensile strength of the healed tissue, indicating a better quality of repair. nih.govresearchgate.net Histopathological examinations confirm these findings, showing accelerated re-epithelialization in treated wounds. bohrium.comresearchgate.net The compound appears to facilitate the later stages of the healing process, including granulation, angiogenesis, and the migration and proliferation of epidermal cells from the wound edge. core.ac.uk

The wound healing capabilities of this compound are underpinned by its influence on cellular activities and the formation of new tissue. nih.gov A key mechanism is its ability to enhance the migration of fibroblasts, which are crucial for wound repair. nih.govnih.gov In vitro scratch wound assays using L929 fibroblast cells showed a cell migration rate of 97.98 ± 0.46% after 48 hours of incubation with this compound, a level comparable to the positive control group. bohrium.comnih.govresearchgate.net This enhanced cell migration contributes significantly to wound closure. nih.gov

Additionally, this compound promotes the synthesis and deposition of connective tissue elements in the granulation tissue. bohrium.comnih.govresearchgate.net Histological analysis using Masson's trichrome and Toluidine blue staining revealed an increased quantity of these components in treated wounds, which is essential for rebuilding the dermal structure. bohrium.comresearchgate.net The compound also up-regulates enzymatic and non-enzymatic antioxidants like superoxide dismutase and catalase in the granular tissue, protecting the healing skin from oxidative damage. nih.govresearchgate.net

| Research Finding | Result | Cell Line/Model | Reference |

| Cell Migration | 97.98 ± 0.46% wound closure at 48h | L929 Fibroblast Cells | bohrium.comnih.govresearchgate.net |

| Wound Contraction | 98.72 ± 0.41% on day 15 | Wistar Albino Rats | nih.govresearchgate.net |

| Tensile Strength | 1,154.60 ± 1.42 g/mm² | Wistar Albino Rats | nih.govresearchgate.net |

| Key Mechanism | Increased cell migration and connective tissue formation | In vitro & In vivo models | nih.govresearchgate.netnih.gov |

This compound has been shown to inhibit melanogenesis, the process of melanin (B1238610) production. mdpi.comnih.gov This activity suggests its potential use as a skin-whitening agent in cosmetics. mdpi.com Studies on B16F10 melanoma cells demonstrate that this compound dose-dependently inhibits the expression of key melanogenic enzymes and transcription factors, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), tyrosinase-related protein 2 (TRP-2), and the microphthalmia-associated transcription factor (MITF). mdpi.comnih.gov

The antimelanogenic effect of this compound is also linked to its ability to promote autophagy. mdpi.comnih.gov By activating autophagy signals, this compound facilitates the degradation of cellular components, which may include melanosomes, thereby reducing melanin content. mdpi.commdpi.com The process of autophagy is increasingly recognized as a regulator of melanin homeostasis. mdpi.com

Antiviral Properties (e.g., Anti-HIV Activity)

This compound possesses notable antiviral properties, particularly against the Human Immunodeficiency Virus (HIV). nih.govnih.gov It has demonstrated inhibitory activity against a variety of HIV-1 strains, including laboratory strains, clinical isolates, and drug-resistant variants. nih.govnih.gov This broad activity makes it a promising candidate for further investigation in antiviral research. nih.gov

The mechanism of its anti-HIV action appears to involve the inhibition of HIV-1 capsid maturation. nih.gov Molecular docking studies suggest that this compound can bind to the HIV-1 capsid protein, interacting with key amino acids such as GLN12, GLN49, and ASN50. nih.gov This interaction is thought to disrupt the normal maturation process of the virus, thereby inhibiting its replication. nih.gov Furthermore, this compound has shown the ability to protect cells from the cytopathic effects induced by HIV-1 infection, rescuing infected cells from virus-associated cell death. nih.gov

| HIV-1 Strain | IC50 of this compound | Reference |

| Wild Type (NL4-3) | ~6.5 µM | nih.gov |

| Resistant Variant (V7A) | ~1.8 µM | nih.gov |

| Clinical Isolate (NARI-VB 40) | >12-42 µM range | nih.gov |

| Lab Strain (92US657) | >12-42 µM range (more potent than NARI-VB 40) | nih.gov |

Other Biological Activities (e.g., Muscle Relaxant)

Beyond the activities detailed above, this compound has been noted for other biological effects, including muscle relaxant properties. researchgate.net While its primary research focus has been on its antioxidant, anti-inflammatory, and antimicrobial effects, its potential as a muscle relaxant contributes to its broad profile of bioactivities. researchgate.net The related compound, gallic acid, has also been shown in animal models to have a dose-dependent skeletal muscle relaxant effect. researchgate.netnih.gov

Sources, Synthesis, and Biotransformation of Ethyl Gallate

Natural Occurrence and Isolation from Biological Sources

Ethyl gallate is biosynthesized by a variety of plants and can be found in several food sources consumed by humans. Its isolation from these natural matrices is a key area of phytochemical research.

This compound has been identified and isolated from a wide array of plant species, often contributing to their medicinal properties. Research has documented its presence in the following plants:

Acacia nilotica : This plant is a known source of this compound. nih.gov

Pistacia integerrima : The presence of this compound in this species has been reported.

Caesalpinia mimosoides : this compound has been isolated from the tender shoots of this plant. nih.govsigmaaldrich.comtaylorfrancis.comkrackeler.comfrontiersin.org Bioassay-guided fractionation of a phenol-enriched fraction of the crude ethanol (B145695) extract led to the identification of this compound as a highly active constituent. nih.govfrontiersin.orgresearchgate.net

Rubus idaeus : Research into the ethnobotanical and phytochemical aspects of red raspberry has highlighted it as a source of this compound. sigmaaldrich.com

Euphorbia fischeriana Steud : This plant is another documented natural source of this compound.

Castanopsis cuspidata : this compound has been found in this species.

Geranium carolinianum : This plant produces this compound, which has been identified as an antimicrobial and allelopathic compound. researchgate.netcabidigitallibrary.orgnavasotaexaminer.com An antimicrobial compound isolated from the aerial tissue was identified as this compound. researchgate.net

Acalypha wilkesiana : this compound has been isolated from the butanol fraction of this ornamental plant. nih.govbibliomed.orguonbi.ac.ke Its structure was confirmed using various spectral techniques. uonbi.ac.kecabidigitallibrary.org

Other notable plant sources include walnuts (Juglans regia), Terminalia myriocarpa, and chebulic myrobolan (Terminalia chebula). wikipedia.orgvitabase.comnih.govpatsnap.com

Table 1: Plant Sources of this compound

| Plant Species | Family | Part of Plant | Reference |

|---|---|---|---|

| Acacia nilotica | Fabaceae | - | nih.gov |

| Pistacia integerrima | Anacardiaceae | - | - |

| Caesalpinia mimosoides | Fabaceae | Tender Shoots | nih.govsigmaaldrich.comtaylorfrancis.comkrackeler.comfrontiersin.org |

| Rubus idaeus (Red Raspberry) | Rosaceae | - | sigmaaldrich.com |

| Euphorbia fischeriana Steud | Euphorbiaceae | - | - |

| Castanopsis cuspidata | Fagaceae | - | - |

| Geranium carolinianum | Geraniaceae | Aerial Tissue | researchgate.netcabidigitallibrary.orgnavasotaexaminer.comresearchgate.net |

| Acalypha wilkesiana | Euphorbiaceae | - | nih.govbibliomed.orguonbi.ac.kecabidigitallibrary.org |

In addition to its presence in medicinal plants, this compound is also found in various foods and beverages, contributing to their flavor, aroma, and potential health benefits.

Wines : this compound is a known component of wine, particularly red wines. wikipedia.orgnih.govhmdb.cafoodb.canih.govub.edu Its concentration can vary depending on the grape variety and aging process. For instance, mean concentrations in some white wines were found to be around 2 mg/L. ub.edu In certain red wine samples, the average concentrations of this compound were 2.4 mg/L and 5.2 mg/L. researchgate.net

Fruits : The compound has been detected in fruits such as guavas (Psidium guajava) and longan. nih.govhmdb.cafoodb.ca

Nuts : Walnuts are a notable food source of this compound. wikipedia.orgvitabase.comnih.govpatsnap.comnih.gov

Synthetic Pathways and Methodologies

While this compound can be isolated from natural sources, chemical synthesis provides a more controlled and scalable method for its production.

The most common method for synthesizing this compound is the Fischer esterification of gallic acid with ethanol. wikipedia.orgpatsnap.comgoogle.com This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid. google.comasianpubs.orgmdpi.comgoogle.com The process involves heating a mixture of gallic acid and ethanol in the presence of the catalyst. mdpi.comgoogle.com To drive the reaction towards the formation of the ester, the water produced during the reaction is removed, often through azeotropic distillation. google.com One patented method describes carrying out the esterification in a reaction kettle, with the resulting water-ethanol mixture being separated in a rectification tower. google.com The distilled ethanol is then returned to the reaction kettle to continue the process, achieving a product yield of up to 98.0% with a purity greater than 99.5%. google.com

In recent years, there has been a growing interest in developing more environmentally friendly methods for chemical synthesis. jocpr.comjocpr.com Green chemistry approaches for this compound synthesis aim to reduce waste, use less hazardous reagents, and improve energy efficiency. jocpr.comjocpr.com One such approach involves the use of Cu-mordenite as a catalyst with dimethyl carbonate or diethyl carbonate as the ethylating agent. google.com This method is considered more environmentally friendly as it avoids the use of more toxic reagents and allows for the catalyst to be recycled. google.com The yield of this compound using this method can be over 98% with a purity greater than 99%. google.com this compound itself is considered a green and biodegradable starting material for the synthesis of other compounds, such as quinoxalines. jocpr.comjocpr.com

Enzymatic synthesis offers a mild and selective alternative to traditional chemical methods. Lipases are commonly used enzymes for the esterification of gallic acid to produce this compound. sigmaaldrich.com In one study, a purified thermo-tolerant extracellular lipase (B570770) from Bacillus licheniformis was immobilized on Celite and used to synthesize this compound with a conversion rate of 66.9% in a water-free system. nih.gov The use of immobilized lipases, such as Novozym 435, has also been explored for the synthesis of fatty acid ethyl esters, demonstrating the versatility of these biocatalysts. redalyc.org

Synthesis of this compound Derivatives and Analogues

The chemical structure of this compound serves as a foundation for the synthesis of various derivatives and analogues, aiming to modify its physicochemical properties and biological activities. Key synthetic strategies include esterification, acylation, and glycosylation.

Esterification and Acylation: The synthesis of different alkyl esters of gallic acid is a common approach to creating analogues of this compound. This is typically achieved through Fischer esterification, where gallic acid is reacted with an alcohol (such as methanol, propanol, or butanol) in the presence of an acid catalyst like sulfuric acid (H₂SO₄) under reflux conditions. mdpi.comsapub.org For instance, reacting gallic acid with the desired alkyl alcohol under solvent-free conditions, where the alcohol also serves as the solvent, can produce a range of gallic acid alkyl esters. mdpi.com Lipase-catalyzed transesterification is another method used to synthesize O-acyl derivatives, for example, by adding long acyl chains to related gallate-containing compounds. researchgate.net

Enzymatic synthesis using immobilized tannase (B8822749) has also been explored. In this method, gallic acid is incubated with various alkyl alcohols (C₁-C₁₂) in the presence of the immobilized enzyme to yield the corresponding gallate esters, such as methyl, propyl, and amyl gallate. google.com

Furthermore, this compound itself can be used as a starting material for more complex derivatives. Novel ester analogues have been synthesized through a single-step esterification of this compound with substituted benzoyl chlorides. nih.gov It also serves as a precursor in green chemistry protocols for synthesizing heterocyclic compounds like quinoxalines. jocpr.com

Glycosylation: Glycosylation involves attaching a sugar moiety to the this compound structure. This can alter properties like water solubility and stability. For example, α-glucosidase from Xanthomonas campestris can catalyze the transfer of a glucosyl group to ethyl vanillin, a related phenolic compound, demonstrating a potential pathway for the glycosylation of phenolic compounds. researchgate.net Chemical strategies have also been employed to synthesize glycosides of similar molecules like epigallocatechin gallate (EGCG), where a D-glucopyranosyl residue is attached to the hydroxyl groups. nih.gov The synthesis of β-glucogallin, a precursor to more complex tannins, involves the enzymatic stereoselective glycosylation of gallic acid using UDP-glucose as a donor. jst.go.jp

Other Analogues: this compound can be a precursor for the synthesis of other significant polyphenolic compounds. One notable example is the synthesis of ellagic acid, a dimeric derivative of gallic acid. This can be achieved through the oxidative coupling of this compound. epo.org Methods using hydroxide (B78521) solutions, sometimes in combination with deep eutectic solvents (DESs), have been developed to directly synthesize ellagic acid from this compound. acs.org

Biotransformation and Metabolism of this compound in Biological Systems

Once in a biological system, this compound undergoes several metabolic transformations, primarily hydrolysis and conjugation reactions such as glucuronidation and sulfation. mdpi.com The primary metabolite resulting from the hydrolysis of the ester bond is gallic acid. researchgate.netnih.gov

The major metabolic pathways for gallate esters and related polyphenols involve methylation, glucuronidation, and sulfation, which generally aim to increase the water solubility of the compounds and facilitate their excretion. mdpi.com For example, studies on the metabolism of epigallocatechin-3-gallate (EGCG), a complex molecule containing a gallate moiety, have shown that sulfation is a key metabolic pathway in humans, with glucuronidation and methylation also occurring. acs.orgnih.gov

Pharmacokinetics of this compound in in vivo Models

Pharmacokinetic studies in animal models, primarily rats, have been conducted to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Following oral administration, this compound is absorbed rapidly, with its major metabolite, gallic acid, also appearing in plasma. researchgate.netnih.govchinjmap.com

One study involving the intragastric administration of this compound to rats found that the compound was absorbed very quickly, reaching its maximum plasma concentration in a short time, while its elimination was slow. chinjmap.com Another study that administered an ethanolic extract of Terminalia chebula, which contains this compound, to rats also characterized its pharmacokinetic profile. frontiersin.org The key pharmacokinetic parameters from these studies are summarized in the table below.

Pharmacokinetic Parameters of this compound in Rats After Oral Administration

| Parameter | Value | Study Reference |

|---|---|---|

| Cmax (Maximum Plasma Concentration) | 12.228 µg/mL | chinjmap.com |

| Tmax (Time to Reach Cmax) | 0.167 h | chinjmap.com |

| AUC(0-t) (Area Under the Curve) | 14.199 mg·h/L | chinjmap.com |

| t1/2 (Elimination Half-life) | 7.762 h | chinjmap.com |

| t1/2 (Elimination Half-life) | 2.08 h | frontiersin.org |

The data indicates rapid absorption (low Tmax) and variable elimination times, which may be influenced by the formulation administered (pure compound vs. plant extract). The presence of both free this compound and its metabolite gallic acid in plasma suggests that this compound is partially hydrolyzed to gallic acid during or after absorption. researchgate.netnih.gov

Detection in Biofluids and Excretion Profiles

Following administration, this compound and its metabolites can be detected in various biological fluids. It has been identified in blood and urine. hmdb.ca A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the simultaneous determination of this compound and its main metabolite, gallic acid, in rat plasma. researchgate.netnih.gov This method confirmed the presence of both compounds in the bloodstream after administration. Furthermore, conjugated metabolites such as this compound glucuronide have been identified in rat plasma. mdpi.com

The excretion of gallate esters has been studied using related compounds. For instance, when propyl gallate was administered orally to rats, most of it was found in the feces as the original ester. nih.govcir-safety.org Urinary components included both the original ester and its metabolite, gallic acid, which were completely excreted within 24 hours. nih.govcir-safety.org A study on epigallocatechin gallate (EGCG) in mice showed that within 24 hours, approximately 6.5% of the administered dose was excreted in urine and about 35% in feces. oup.com The urine contained a small amount of the original compound along with at least five metabolites. oup.com These findings suggest that for gallate-containing compounds like this compound, excretion occurs through both renal (urine) and fecal routes, with a significant portion undergoing metabolism before elimination.

Analytical Methodologies for Ethyl Gallate Research

Extraction and Purification Techniques

The isolation of ethyl gallate from natural sources, primarily plant materials, involves a series of extraction and purification steps. The initial process typically begins with the extraction from a crude source using a suitable solvent. For instance, this compound has been isolated from a phenol-enriched fraction (PEF) of a crude ethanol (B145695) extract of the tender shoots of Caesalpinia mimosoides. frontiersin.orgnih.gov

A common purification strategy involves column chromatography. In one method, a chromatography glass column is packed with silica (B1680970) gel (mesh size 60–120) using a slurry method with chloroform. frontiersin.orgnih.gov The dried plant extract fraction is loaded onto this column, and elution is performed to separate the components. frontiersin.orgnih.gov Further purification of fractions can be achieved using size-exclusion chromatography, for example, with Sephadex LH-20, which separates compounds based on their size. researchgate.net

The choice of solvents is critical in both extraction and chromatography. Organic solvents like ethanol are often used for the initial crude extraction. mdpi.com For concentrating catechins, including related gallates, ethyl acetate (B1210297) has been utilized. mdpi.com The purification process may involve partitioning the extract between different solvents to isolate fractions with desired polarity. For example, after initial extraction, a series of purifications can start with silica gel column chromatography, followed by Sephadex LH-20 columns, and finally C18-SPE cartridges. researchgate.net

The table below summarizes various solvents and materials used in the extraction and purification of this compound and related phenolic compounds.

| Technique | Material/Solvent | Purpose | Source |

| Solvent Extraction | Ethanol (95% v/v) | Optimal for polyphenol extraction | mdpi.com |

| Ethyl Acetate | Concentration of catechins | mdpi.com | |

| Chloroform | Decaffeination of tea extracts | mdpi.com | |

| Column Chromatography | Silica Gel (60-120 mesh) | Fractionation of extracts | frontiersin.orgnih.gov |

| Sephadex LH-20 | Size-exclusion chromatography | researchgate.net | |

| MCI GEL® CHP20P | Pre-treatment of extract (MPLC) | nih.gov |

Chromatographic Analysis (e.g., HPLC, GC-MS)

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominent methods.

High-Performance Liquid Chromatography (HPLC) is widely used for analyzing phenolic compounds due to its robustness and high resolution. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode, utilizing a nonpolar stationary phase and a polar mobile phase. nih.gov A simple and sensitive liquid chromatography-tandem mass spectroscopy (LC-MS/MS) method was developed for the determination of this compound in rat plasma. nih.gov In this method, separation was achieved on a Zorbax SB-C18 column with an isocratic mobile phase of methanol-acetonitrile-10 mM ammonium (B1175870) acetate (10:25:65, v/v/v) containing 0.1% formic acid. nih.gov The flow rate was 0.25 mL/min. nih.gov In other applications, HPLC has been used to purify this compound using an RP-C18 column followed by a Hydrophilic Interaction Liquid Chromatography (HILIC) column, achieving a purity of over 95%. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique. However, because phenolic compounds like gallic acid and its esters have low volatility, a derivatization step is often required to make them suitable for GC analysis. unesp.br This process enhances the compound's volatility and improves the detector's response. unesp.br For example, gallic acid has been analyzed by GC-MS after derivatization. unesp.br Researchers have also identified this compound in the aerial tissue of Geranium carolinianum using GC-MS. researchgate.net

The following table outlines typical conditions used in the chromatographic analysis of this compound.

| Technique | Column | Mobile Phase / Conditions | Detection | Source |

| LC-MS/MS | Zorbax SB-C18 (3.5 µm, 2.1 x 50 mm) | Isocratic: Methanol/Acetonitrile/10 mM Ammonium Acetate (10:25:65) + 0.1% Formic Acid | ESI-MS/MS (Negative mode) | nih.gov |

| HPLC | RP-C18 followed by HILIC | Not specified | Not specified | nih.gov |

| HPLC-MS/MS | Luna C18 (150 × 3.0 mm, 3 µm) | Gradient: Acetonitrile/Aqueous binary mobile phase | MS/MS (MRM mode) | mdpi.com |

| GC-MS | J & W Scientific DB-1 (15 m x 0.53 mm) | Helium carrier gas; oven temperature gradient up to 275 °C (for derivatized gallic acid) | Mass Spectrometry | unesp.br |

Spectroscopic Characterization (e.g., NMR, MS, IR)

Spectroscopic methods are essential for the structural elucidation of isolated compounds. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy collectively provide a comprehensive profile of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the precise organic structure of a molecule. thermofisher.com Both ¹H-NMR and ¹³C-NMR are used to identify this compound. researchgate.net ¹H-NMR provides information on the number and environment of protons, while ¹³C-NMR details the carbon framework. For aromatic compounds, the chemical shifts and coupling constants of the protons can confirm the substitution pattern on the benzene (B151609) ring. bnmv.ac.in